molecular formula C8H15O3P B14396497 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide CAS No. 88691-15-0

1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide

Cat. No.: B14396497
CAS No.: 88691-15-0
M. Wt: 190.18 g/mol
InChI Key: NCDJCEJOLWMJQT-UHFFFAOYSA-N
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Description

1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide is a chemical compound with the empirical formula C6H13O3P. It is also known by other names such as 2-Oxo-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane and Phosphonic acid pinacol ester . This compound is notable for its applications in various chemical reactions and its role as a ligand in catalysis.

Preparation Methods

The synthesis of 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide involves several steps. One common method includes the reaction of pinacol with phosphorus trichloride, followed by oxidation. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic process. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used .

Comparison with Similar Compounds

1,3,2-Dioxaphospholane, 2-ethenyl-4,4,5,5-tetramethyl-, 2-oxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in catalysis and synthesis.

Properties

CAS No.

88691-15-0

Molecular Formula

C8H15O3P

Molecular Weight

190.18 g/mol

IUPAC Name

2-ethenyl-4,4,5,5-tetramethyl-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C8H15O3P/c1-6-12(9)10-7(2,3)8(4,5)11-12/h6H,1H2,2-5H3

InChI Key

NCDJCEJOLWMJQT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OP(=O)(O1)C=C)(C)C)C

Origin of Product

United States

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